2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE
Description
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE is a structurally complex acetamide derivative featuring a pyrimidine core substituted with a benzenesulfonyl group, a sulfanyl linker, and an acetamide moiety bound to a 5-chloro-2,4-dimethoxyphenyl ring. This compound’s design integrates multiple pharmacophoric elements, including sulfonamide and pyrimidine motifs, which are frequently associated with kinase inhibition and antimicrobial activity. Its crystallographic characterization may involve tools like SHELX programs for structural refinement .
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O5S2/c1-29-15-9-16(30-2)14(8-13(15)21)24-18(26)11-31-20-23-10-17(19(22)25-20)32(27,28)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVUSRAWZZMFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with the acetamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Physicochemical and Pharmacokinetic Properties
- The 5-chloro-2,4-dimethoxyphenyl group increases lipophilicity, favoring membrane penetration .
- Triazole Analogue () : The triazole ring confers metabolic stability, while the 4-butylphenyl group contributes to prolonged half-life due to hydrophobic interactions .
- Dichlorophenyl Derivative () : Multiple chlorine atoms and a benzyloxy group elevate molecular weight and steric hindrance, possibly reducing oral bioavailability .
Biological Activity
The compound 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE , with the CAS number 894946-36-2 , is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 428.5 g/mol . The structural complexity includes a pyrimidine ring substituted with an amino group and a benzenesulfonyl group linked via a sulfanyl moiety to an acetamide group.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₄O₃S₂ |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 894946-36-2 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of viral replication and cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
- Antiviral Activity : Preliminary studies indicate potential antiviral properties, specifically against human adenoviruses (HAdV). Compounds structurally related to this pyrimidine derivative have shown significant antiviral activity, suggesting similar potential for this compound.
Antiviral Properties
A study highlighted that certain derivatives of pyrimidine compounds exhibit potent activity against HAdV, with selectivity indexes exceeding 100 compared to standard antiviral agents like niclosamide . This suggests that structurally similar compounds may also exhibit significant antiviral properties.
Anticancer Activity
Research indicates that compounds containing benzenesulfonyl groups have been investigated for their anticancer properties. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic signaling pathways.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
